Sonrotoclax

Descripción

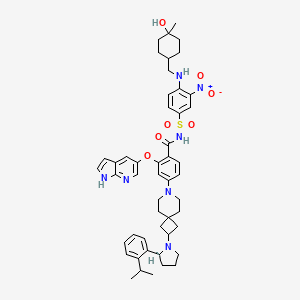

Structure

2D Structure

Propiedades

Número CAS |

2383086-06-2 |

|---|---|

Fórmula molecular |

C49H59N7O7S |

Peso molecular |

890.1 g/mol |

Nombre IUPAC |

N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-4-[2-[(2S)-2-(2-propan-2-ylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C49H59N7O7S/c1-32(2)39-7-4-5-8-40(39)43-9-6-22-55(43)36-28-49(29-36)19-23-54(24-20-49)35-10-12-41(45(26-35)63-37-25-34-16-21-50-46(34)52-31-37)47(57)53-64(61,62)38-11-13-42(44(27-38)56(59)60)51-30-33-14-17-48(3,58)18-15-33/h4-5,7-8,10-13,16,21,25-27,31-33,36,43,51,58H,6,9,14-15,17-20,22-24,28-30H2,1-3H3,(H,50,52)(H,53,57)/t33?,43-,48?/m0/s1 |

Clave InChI |

ZQTKOYMWCCSKON-HCWAPQBJSA-N |

SMILES isomérico |

CC(C)C1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

SMILES canónico |

CC(C)C1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Origen del producto |

United States |

Foundational & Exploratory

Sonrotoclax BCL-2 binding affinity

An In-Depth Technical Guide on the BCL-2 Binding Affinity of Sonrotoclax

Introduction

This compound (also known as BGB-11417) is a potent, selective, and orally active second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] As a member of the BH3 mimetic class of drugs, this compound is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells where the BCL-2 protein is overexpressed.[3][4] Dysregulation of BCL-2 is a key survival mechanism for many hematologic malignancies, and its inhibition is a clinically validated therapeutic strategy.[4][5] this compound distinguishes itself by exhibiting a higher binding affinity for BCL-2 compared to the first-generation inhibitor, venetoclax, and by maintaining potency against certain venetoclax-resistant BCL-2 mutants.[6][7] This guide provides a detailed overview of the BCL-2 binding affinity of this compound, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound to BCL-2 has been rigorously quantified using various biophysical and biochemical assays. The data consistently demonstrates a sub-nanomolar affinity for wild-type BCL-2 and retained high affinity for clinically relevant mutants that confer resistance to venetoclax.

Table 1: this compound Binding Affinity for Wild-Type BCL-2

| Assay Type | Parameter | Value (nM) | Comparative Venetoclax Value (nM) | Reference |

| Surface Plasmon Resonance (SPR) | KD | 0.046 | 1.1 | [6] |

| BCL-2/BAK Interaction Assay | IC50 | 0.014 | 0.196 (14-fold less potent) | [6] |

KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates a stronger binding interaction. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to block 50% of a specific biological or biochemical function.

Table 2: this compound Binding Affinity for Venetoclax-Resistant BCL-2 Mutants

| BCL-2 Mutant | Assay Type | This compound KD (nM) | Venetoclax KD (nM) | Fold Difference in Affinity (this compound vs. Venetoclax) | Reference |

| G101V | SPR | 0.24 | 29 | ~121-fold stronger | [6] |

| D103Y | SPR | Sub-nanomolar | ~130-fold weaker | ~125-fold stronger | [6][8] |

| A113G | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |

| V156D | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |

| R129L | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |

Mechanism of Action and Signaling Pathway

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[9] Anti-apoptotic members, like BCL-2, prevent cell death by sequestering pro-apoptotic proteins such as BAX and BAK.[4][10] In many cancers, BCL-2 is overexpressed, which allows malignant cells to evade apoptosis.[4]

This compound functions as a BH3 mimetic, meaning it mimics the action of the BH3-only proteins (e.g., BIM, BID), which are the natural antagonists of BCL-2.[3] this compound binds with high affinity to a hydrophobic groove on the BCL-2 protein, the same site that would normally bind pro-apoptotic proteins.[3][6] This competitive binding displaces BAX and BAK, which are then free to oligomerize on the outer mitochondrial membrane.[3][11] This oligomerization leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, which execute the final stages of apoptosis.[3][11][12]

Experimental Protocols

The high-affinity binding of this compound to BCL-2 is determined using advanced biophysical techniques. The following are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, from which the dissociation constant (KD) is calculated (KD = kd/ka).[13][14]

Objective: To determine the binding affinity and kinetics of this compound to immobilized BCL-2 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human BCL-2 protein (wild-type or mutant)

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted in running buffer

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Chip Preparation and Immobilization:

-

The sensor chip surface is activated using a fresh mixture of EDC and NHS.

-

Recombinant BCL-2 protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached.

-

Remaining active esters on the surface are deactivated by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without the BCL-2 protein to allow for reference subtraction.

-

-

Binding Analysis:

-

A series of this compound concentrations are prepared by serial dilution in running buffer. A consistent, low percentage of DMSO should be maintained across all samples and the running buffer to minimize solvent effects.

-

Each concentration of this compound (analyte) is injected over the BCL-2-immobilized and reference flow cells at a constant flow rate for a defined association time.

-

This is followed by an injection of running buffer alone to monitor the dissociation phase.

-

Between cycles, the sensor surface is regenerated using a specific regeneration solution (e.g., a short pulse of low pH glycine or a high salt buffer) to remove all bound analyte.

-

-

Data Analysis:

-

The response is measured in Resonance Units (RU). The reference flow cell data is subtracted from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of this compound to disrupt the protein-protein interaction between BCL-2 and a pro-apoptotic partner like BAK or BIM.[16]

Objective: To quantify the inhibitory potency (IC50) of this compound on the BCL-2/BAK protein-protein interaction.

Materials:

-

Recombinant His-tagged BCL-2 protein

-

Biotinylated peptide ligand from a pro-apoptotic protein (e.g., BAK or BIM BH3 peptide)

-

Terbium (Tb)-labeled anti-His antibody (FRET donor)

-

Streptavidin-labeled fluorophore (e.g., d2 or APC) (FRET acceptor)

-

This compound, serially diluted

-

Assay buffer

-

Low-volume 384-well microplates

-

TR-FRET-capable microplate reader

Methodology:

-

Reagent Preparation:

-

All reagents (BCL-2, peptide ligand, antibodies, and this compound dilutions) are prepared in the assay buffer.

-

-

Assay Procedure:

-

A defined amount of His-tagged BCL-2 is added to the wells of the microplate.

-

Serial dilutions of this compound (or vehicle control) are added to the wells.

-

The biotinylated pro-apoptotic peptide is then added.

-

The plate is incubated to allow for the binding interaction (and its inhibition) to reach equilibrium.

-

A mixture of the Tb-labeled anti-His antibody and the streptavidin-labeled acceptor is added to all wells.

-

The plate is incubated for a specified period (e.g., 2 hours) at room temperature to allow for the detection reagents to bind.[17]

-

-

Data Acquisition and Analysis:

-

The plate is read on a TR-FRET reader, which excites the terbium donor (e.g., at 340 nm) and measures emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).[18][19]

-

The TR-FRET signal is calculated as the ratio of the acceptor's fluorescence to the donor's fluorescence.

-

The percentage of inhibition is calculated for each this compound concentration relative to the controls (no inhibitor for 0% inhibition, no BCL-2 for 100% inhibition).

-

The data is plotted as % inhibition versus log[this compound concentration], and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Experimental Workflow Visualization

The characterization of a BCL-2 inhibitor like this compound follows a logical progression from initial binding confirmation to detailed kinetic analysis and cellular potency assessment.

Conclusion

This compound is a second-generation BCL-2 inhibitor characterized by an exceptionally high binding affinity, with KD and IC50 values in the picomolar to low nanomolar range.[1][6] Biophysical methods such as Surface Plasmon Resonance and biochemical assays like TR-FRET have been instrumental in quantifying this potency. Critically, this compound maintains strong binding to BCL-2 mutants, such as G101V, that confer clinical resistance to venetoclax.[6][7] This superior binding profile suggests that this compound has the potential to be a highly effective therapeutic for BCL-2-dependent cancers and may offer a valuable treatment option for patients who have developed resistance to first-generation inhibitors.[8]

References

- 1. This compound (BGB-11417) | Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. beonemedaffairs.com [beonemedaffairs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bcl-2 Pathway | GeneTex [genetex.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. scispace.com [scispace.com]

- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. affiniteinstruments.com [affiniteinstruments.com]

- 16. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bpsbioscience.com [bpsbioscience.com]

BGB-11417 (Sonrotoclax): A Deep Dive into the Mechanism of Action in Chronic Lymphocytic Leukemia (CLL)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BGB-11417, also known as sonrotoclax, is a potent and highly selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor under investigation for the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL). This document provides a comprehensive technical overview of BGB-11417's mechanism of action, supported by preclinical and clinical data. It details the molecular interactions, cellular consequences, and clinical efficacy of BGB-11417, offering valuable insights for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Potent and Selective Bcl-2 Inhibition

The therapeutic strategy of BGB-11417 centers on the targeted inhibition of Bcl-2, an anti-apoptotic protein frequently overexpressed in CLL cells. This overexpression is a key survival mechanism for malignant B-cells, enabling them to evade programmed cell death (apoptosis).

BGB-11417 is a BH3 mimetic, designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). It binds with high affinity to the BH3-binding groove of the Bcl-2 protein. This action displaces the pro-apoptotic effector proteins BAX and BAK, which are normally sequestered by Bcl-2. Once liberated, BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]

A critical advantage of BGB-11417 is its high potency, which is reported to be more than 10 times that of the first-generation Bcl-2 inhibitor, venetoclax, in biochemical assays.[3][4] Furthermore, BGB-11417 demonstrates significant activity against the G101V mutation in Bcl-2, a common mechanism of acquired resistance to venetoclax.[5][6] This suggests that BGB-11417 may be effective in patients who have relapsed or become refractory to venetoclax therapy.[7]

Signaling Pathway Diagram

Caption: BGB-11417 mediated apoptosis in CLL cells.

Preclinical Data

Preclinical studies have demonstrated the superior potency and selectivity of BGB-11417 compared to venetoclax.

Table 1: In Vitro Potency and Selectivity of BGB-11417

| Target | Assay Type | BGB-11417 IC50 (nM) | Venetoclax IC50 (nM) | Reference |

| Wild-Type Bcl-2 | SPR Binding Assay | 0.035 | - | [2] |

| G101V-Mutated Bcl-2 | SPR Binding Assay | 0.28 | - | [2] |

| BH3 peptide/Bcl-2 Binding | Binding Assay | 0.014 | 0.2 | [2] |

| RS4;11 (ALL cell line) | Proliferation Assay | 0.81 | - | [2] |

-

Selectivity: BGB-11417 exhibits over 2000-fold selectivity for Bcl-2 compared to other Bcl-2 family members like Bcl-xL, BCL-W, MCL-1, and BCL2A1.[2] This high selectivity is anticipated to result in a more favorable safety profile, with a lower incidence of off-target effects such as thrombocytopenia, which is associated with Bcl-xL inhibition.

Clinical Efficacy in CLL

The phase 1/1b BGB-11417-101 clinical trial (NCT04277637) has evaluated BGB-11417 as both a monotherapy and in combination with the Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib in patients with CLL and Small Lymphocytic Lymphoma (SLL).

Table 2: Clinical Efficacy of BGB-11417 Monotherapy in Relapsed/Refractory CLL/SLL

| Endpoint | Value | Reference |

| Overall Response Rate (ORR) | 67% | [1] |

| Median Follow-up | 13.4 months | [1] |

Table 3: Clinical Efficacy of BGB-11417 in Combination with Zanubrutinib in Treatment-Naïve CLL/SLL

| Endpoint | 160 mg this compound Cohort | 320 mg this compound Cohort | Reference |

| Overall Response Rate (ORR) | 100% | 100% | [8] |

| Complete Response (CR) | 32% (in all patients) | 32% (in all patients) | [8] |

| uMRD4 Rate at Week 24 | 48% | 78% | [8] |

| uMRD4 Rate at Week 48 | 74% | 100% | [8] |

| Median Follow-up | 7.2 months | 9.8 months | [8] |

uMRD4: undetectable Minimal Residual Disease (<1 CLL cell per 10,000 leukocytes)

The combination of BGB-11417 and zanubrutinib has demonstrated a high overall response rate and deep remissions, as indicated by the high rates of uMRD.[8]

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay (Representative Protocol)

This protocol outlines a general procedure for assessing the binding affinity of a small molecule inhibitor to a target protein.

-

Immobilization of Bcl-2: Recombinant human Bcl-2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

-

Binding Analysis: A serial dilution of BGB-11417 is prepared in a running buffer (e.g., HBS-EP+). The compound solutions are injected over the sensor surface at a constant flow rate (e.g., 30 µL/min).

-

Data Collection: The association and dissociation of BGB-11417 are monitored in real-time by measuring the change in the SPR signal (response units, RU).

-

Kinetic Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell Viability Assay (Representative Protocol)

This protocol describes a typical method for evaluating the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: CLL cell lines (e.g., MEC-1) or primary CLL cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of culture medium.

-

Compound Treatment: BGB-11417 is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Xenograft Model (Representative Protocol)

This protocol outlines the general steps for establishing a xenograft model to assess in vivo anti-tumor activity.

-

Cell Preparation: A suitable CLL cell line (e.g., RS4;11) is cultured and harvested. The cells are resuspended in a mixture of sterile PBS and Matrigel.

-

Implantation: A specific number of cells (e.g., 5-10 x 10^6) is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. BGB-11417 is administered orally at various doses. The control group receives a vehicle.

-

Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as cleaved caspase-3, can also be assessed in tumor tissues.[2]

Experimental and Clinical Workflows

Preclinical Evaluation Workflow

Caption: Preclinical evaluation workflow for BGB-11417.

Clinical Trial Workflow (BGB-11417-101 Study)

References

- 1. ascopubs.org [ascopubs.org]

- 2. Facebook [cancer.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. Paper: Combination Treatment with this compound (BGB-11417), a Second-Generation BCL2 Inhibitor, and Zanubrutinib, a Bruton Tyrosine Kinase (BTK) Inhibitor, Is Well Tolerated and Achieves Deep Responses in Patients with Treatment-Naïve Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (TN-CLL/SLL): Data from an Ongoing Phase 1/2 Study [ash.confex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beonemedinfo.com [beonemedinfo.com]

A Comparative Analysis of Sonrotoclax (BGB-11417) and Venetoclax: A Technical Guide

This in-depth technical guide provides a comprehensive comparison of Sonrotoclax (BGB-11417) and Venetoclax, two prominent inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural distinctions, comparative binding affinities, and differential efficacy of these two agents, particularly in the context of overcoming resistance.

Introduction: The Evolution of Bcl-2 Inhibition

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in various hematologic malignancies.[1][2] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.[2][3] The development of BH3 mimetics, small molecules that mimic the action of pro-apoptotic BH3-only proteins, has revolutionized the treatment landscape for these cancers.[1][4]

Venetoclax (ABT-199) was a first-in-class, highly selective Bcl-2 inhibitor that achieved remarkable clinical success, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[5][6] However, acquired resistance to Venetoclax, often mediated by mutations in the Bcl-2 protein (e.g., G101V), has emerged as a significant clinical challenge.[5][7] This has spurred the development of next-generation Bcl-2 inhibitors designed to overcome these resistance mechanisms. This compound (BGB-11417) is a potent, second-generation Bcl-2 inhibitor that has demonstrated superior potency and activity against both wild-type and Venetoclax-resistant Bcl-2 mutants.[5][7]

Structural Differences

The chemical structures of this compound and Venetoclax reveal key differences that underpin their distinct binding modes and pharmacological properties.[5] While both molecules are designed to fit within the hydrophobic groove of the Bcl-2 protein, their specific moieties and linkers result in varied interactions.[2][8]

Venetoclax possesses a core structure featuring a chlorophenyl group that inserts deeply into the P2 pocket of the Bcl-2 binding groove.[9] This interaction is crucial for its high affinity to wild-type Bcl-2.[9]

This compound , in contrast, incorporates a unique 7-azaspiro[3.5]nonane linker and a cyclopropyl-modified phenyl ring.[9] This design allows for a shallower and broader interaction with the P2 pocket.[9] This altered binding mode is critical for its ability to accommodate the bulkier valine residue in the G101V mutant, thereby overcoming a key mechanism of Venetoclax resistance.[7][9]

The chemical structures of both compounds are presented below.[5]

Figure 1: Chemical Structures of this compound and Venetoclax

Image of the chemical structures of this compound and Venetoclax would be placed here. (Image not generated due to tool limitations, but structural information is from the provided search results).

Quantitative Comparison of Binding Affinities and Potency

This compound exhibits significantly greater potency and binding affinity for Bcl-2 compared to Venetoclax. This has been demonstrated through various in vitro assays.

Table 1: Comparative Binding Affinities to Bcl-2 Family Proteins

| Compound | Target Protein | Binding Affinity (Kd, nM) | Inhibition Constant (Ki, nM) | IC50 (nM) | Fold Selectivity vs. Bcl-xL |

| This compound | Wild-Type Bcl-2 | 0.046[5] | - | 0.014[5] | >2000[5][10] |

| Bcl-2 (G101V) | 0.24[5] | - | 7.7[10] | - | |

| Bcl-2 (D103Y) | - | - | - | - | |

| Bcl-xL | - | - | - | - | |

| Venetoclax | Wild-Type Bcl-2 | 1.1[5] | <0.01[11] | - | 325[5] |

| Bcl-2 (G101V) | 29[5] | - | 170[10] | - | |

| Bcl-xL | - | 48[11] | - | - | |

| Bcl-w | - | 245[11] | - | - | |

| Mcl-1 | - | >444[11] | - | - |

Data compiled from multiple sources.[5][10][11]

Table 2: Comparative Cellular Potency

| Compound | Cell Line | Assay | IC50 (nM) |

| This compound | RS4;11 | BCL2:BIM Complex Disruption | 3.9[5] |

| RS4;11 | Cell Viability | - | |

| Venetoclax | RS4;11 | BCL2:BIM Complex Disruption | ~19.5 (5-fold less potent than this compound)[5] |

| RS4;11 | Cell Viability | ~8-fold less potent than this compound[5] |

Data from a study by Liu et al.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize and compare this compound and Venetoclax.

Cell-Free Competitive Binding Assays

This assay measures the ability of a compound to disrupt the interaction between Bcl-2 and a pro-apoptotic partner, such as a BAK-derived peptide.[5]

-

Principle: A labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAK) is incubated with recombinant Bcl-2 protein. The degree of binding is measured. The test compound is then added in increasing concentrations, and its ability to displace the labeled peptide is quantified, allowing for the determination of the IC50 value.

-

Detailed Protocol: A detailed, step-by-step protocol would be included here, specifying reagent concentrations, incubation times, temperature, and detection methods. This level of detail was not available in the initial search results and would require a more targeted search of methods-specific literature.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of interactions between molecules in real-time.[5]

-

Principle: One molecule (e.g., recombinant Bcl-2 protein) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound or Venetoclax) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the SPR instrument. By analyzing the association and dissociation rates, the binding affinity (Kd) can be calculated.

-

Detailed Protocol: A detailed, step-by-step protocol would be included here, specifying the type of sensor chip, immobilization chemistry, analyte concentrations, flow rates, and data analysis software. This level of detail was not available in the initial search results.

Cellular BCL2:BIM Complex Disruption Assay

This assay assesses the ability of a compound to disrupt the interaction between Bcl-2 and the pro-apoptotic protein BIM within a cellular context.[5]

-

Principle: Cells (e.g., RS4;11) are treated with the test compound. The cells are then lysed, and the amount of BIM co-immunoprecipitated with Bcl-2 is quantified, typically by western blotting or ELISA. A reduction in the amount of co-precipitated BIM indicates that the compound has disrupted the interaction.

-

Detailed Protocol: A detailed, step-by-step protocol would be included here, detailing cell culture conditions, drug treatment protocols, lysis buffer composition, immunoprecipitation procedure, and detection methods. This level of detail was not available in the initial search results.

Signaling Pathways and Mechanisms of Action

Both this compound and Venetoclax function by inhibiting Bcl-2, thereby liberating pro-apoptotic proteins and triggering the mitochondrial pathway of apoptosis.

The key difference in their mechanism lies in their differential efficacy against Bcl-2 mutants.

References

- 1. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C49H59N7O7S | CID 149553242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound (BGB-11417) | Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]

- 11. selleckchem.com [selleckchem.com]

Sonrotoclax (BGB-11417): A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Sonrotoclax (BGB-11417), a potent and selective second-generation B-cell lymphoma 2 (BCL2) inhibitor. The information presented herein is compiled from publicly available research and is intended to inform researchers, scientists, and drug development professionals on the core preclinical characteristics of this investigational agent.

Core Mechanism of Action

This compound is a small molecule BH3 mimetic designed to selectively inhibit the anti-apoptotic protein BCL2.[1] By binding to BCL2, this compound displaces pro-apoptotic proteins like BAX and BAK, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[1][2] A key feature of this compound is its potent activity against both wild-type BCL2 and the G101V mutant, a common mutation that confers resistance to the first-generation BCL2 inhibitor, venetoclax.[3][4][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the intrinsic apoptosis pathway.

Caption: Mechanism of action of this compound in overcoming BCL2-mediated apoptosis evasion.

Quantitative Preclinical Data

This compound has demonstrated superior potency and selectivity compared to venetoclax in various preclinical assays. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Target | Assay Type | This compound (BGB-11417) | Venetoclax | Reference |

| Wild-type BCL2 | SPR Binding Assay (IC50) | 0.035 nM | - | [4] |

| G101V-mutated BCL2 | SPR Binding Assay (IC50) | 0.28 nM | - | [4] |

| Wild-type BCL2 | BH3 Peptide Binding Assay (IC50) | 0.014 nM | 0.2 nM | [4] |

| RS4;11 (ALL cell line) | Cell Proliferation Assay (IC50) | 0.81 nM | - | [4] |

| G101V mutant BCL2 | SPR Binding Assay (KD) | 0.24 nM | 29 nM | [6] |

| Bcl-2 G101V | Biochemical Potency (IC50) | 1.3 nM | 25 nM | [7] |

Table 2: Selectivity Profile

| Target | Selectivity Fold vs. BCL2 | Reference |

| Bcl-xL | ≥2000 | [4] |

| BCL-W | ≥2000 | [4] |

| MCL-1 | ≥2000 | [4] |

| BCL2A1 | ≥2000 | [4] |

Key Preclinical Experiments and Methodologies

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the binding affinity of this compound to wild-type and G101V-mutated BCL2 protein.

Protocol:

-

Recombinant human BCL2 protein (wild-type or G101V mutant) was immobilized on a sensor chip.

-

A series of concentrations of this compound were passed over the chip.

-

The association and dissociation rates were measured to calculate the binding affinity (KD) or the half-maximal inhibitory concentration (IC50).

BH3 Peptide Displacement Assay

Objective: To assess the ability of this compound to disrupt the interaction between BCL2 and a pro-apoptotic BH3 peptide.

Protocol:

-

Recombinant BCL2 protein and a fluorescently labeled BH3 peptide (e.g., from the BIM protein) were allowed to interact.

-

Increasing concentrations of this compound were added to the mixture.

-

The displacement of the fluorescent peptide from BCL2 was measured, and the IC50 value was determined.

Cell-Based Apoptosis and Proliferation Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Hematological cancer cell lines (e.g., RS4;11, a BCL2-dependent acute lymphoblastic leukemia cell line) were cultured.

-

Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability was assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).

-

Apoptosis induction was confirmed by measuring markers such as cleaved caspase-3.

-

The IC50 values for cell proliferation inhibition were calculated.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Immunocompromised mice were subcutaneously implanted with human hematological tumor cells (e.g., RS4;11).

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered orally at various dose levels.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., measurement of cleaved caspase-3 levels).

Experimental Workflow Diagram

The following diagram outlines the typical preclinical evaluation workflow for this compound.

Caption: Preclinical development workflow for this compound.

Summary of Preclinical Findings

Preclinical studies have consistently demonstrated that this compound (BGB-11417) is a highly potent and selective BCL2 inhibitor with a differentiated profile compared to first-generation inhibitors.[1] Key findings include:

-

High Potency: this compound exhibits sub-nanomolar binding affinity to BCL2 and potent inhibition of BCL2-dependent cell lines.[4]

-

Activity Against Resistance Mutations: It maintains strong activity against the venetoclax-resistant G101V BCL2 mutant.[3][5]

-

Superior In Vivo Efficacy: In xenograft models of various hematological malignancies, this compound has shown greater tumor growth inhibition compared to venetoclax.[4]

-

High Selectivity: this compound displays a high degree of selectivity for BCL2 over other BCL2 family members, which may translate to a favorable safety profile.[4]

These compelling preclinical data have supported the advancement of this compound into clinical development for various hematological malignancies.[8][9][10]

References

- 1. beonemedaffairs.com [beonemedaffairs.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Sonrotoclax's Potent Activity Against G101V Mutant BCL-2: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The clinical efficacy of venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor, is increasingly challenged by the emergence of acquired resistance, frequently driven by the G101V mutation in the BCL-2 protein. This mutation significantly impairs venetoclax binding, leading to treatment failure. Sonrotoclax (BGB-11417) is a next-generation, potent, and selective BCL-2 inhibitor designed to overcome this critical resistance mechanism. Preclinical data robustly demonstrate that this compound maintains high binding affinity and potent cytotoxic activity against the G101V mutant BCL-2, unlike venetoclax. Structural analyses reveal a novel binding mode for this compound within the BCL-2 P2 pocket, circumventing the steric hindrance imposed by the G101V mutation. This whitepaper provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanistic insights into this compound's activity against G101V mutant BCL-2, positioning it as a promising therapeutic strategy for patients with relapsed or refractory hematologic malignancies.

Introduction: The G101V Mutation and Venetoclax Resistance

The anti-apoptotic protein BCL-2 is a cornerstone of survival for many hematologic cancer cells.[1] Venetoclax, by mimicking the action of pro-apoptotic BH3-only proteins, directly binds to BCL-2, releasing pro-apoptotic proteins like BAX and BAK, and thereby triggering apoptosis.[1][2][3] While venetoclax has transformed treatment paradigms, particularly in chronic lymphocytic leukemia (CLL), acquired resistance is a growing concern.[2][4][5]

The most frequently identified mutation conferring venetoclax resistance is a glycine-to-valine substitution at position 101 (G101V) of the BCL-2 protein.[2][4][6] This mutation has been observed in a significant portion of patients who relapse on venetoclax therapy.[2][4] The G101V mutation reduces the binding affinity of venetoclax to BCL-2 by as much as 180-fold, rendering the drug ineffective at clinically achievable concentrations.[2][7][8] This has created an urgent clinical need for next-generation BCL-2 inhibitors that can effectively target this resistant variant.[2][4][5]

This compound (BGB-11417): A Potent Inhibitor of Wild-Type and G101V Mutant BCL-2

This compound is an investigational, highly potent, and selective BCL-2 inhibitor that demonstrates strong preclinical activity against both wild-type (WT) and G101V mutant BCL-2.[7][9][10] Its development was guided by the need to overcome the limitations of first-generation inhibitors.[7] Crystallographic studies have shown that this compound adopts a novel binding mode within the P2 pocket of BCL-2. This distinct interaction allows it to maintain a strong binding affinity, even when the bulkier valine residue is present at position 101, thus effectively overcoming the resistance mechanism that impairs venetoclax.[2][4][5]

Quantitative Data Summary: this compound vs. Venetoclax

The superior preclinical profile of this compound in the context of the G101V mutation is evident in its binding affinity and cellular potency.

Table 1: Comparative Binding Affinities to BCL-2 Variants

| Compound | BCL-2 Genotype | Binding Affinity (KD, nM) | Fold Change from WT | Reference |

| Venetoclax | Wild-Type | 1.1 | - | [2] |

| Venetoclax | G101V Mutant | 29 | 26-fold decrease | [2] |

| This compound | G101V Mutant | 0.24 | Maintained Potency | [2] |

Note: Other studies report up to a 180-fold decrease in venetoclax binding affinity to the G101V mutant.[2][7]

Table 2: Comparative Cellular Potency in BCL-2 G101V Knock-in (KI) Cell Lines

| Cell Line | Compound | IC50 (nM) | Fold Difference (Venetoclax vs. This compound) | Reference |

| RS4;11 Parental | Venetoclax | ~7.7 | - | [2][4] |

| RS4;11 G101V KI | Venetoclax | >100 | >13-fold | [2][4] |

| RS4;11 G101V KI | This compound | 7.7 | 22-fold more sensitive than venetoclax | [2][4] |

Signaling Pathways and Experimental Workflows

BCL-2 Apoptotic Signaling and Inhibitor Action

The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. This compound, like venetoclax, acts as a BH3 mimetic to disrupt the inhibitory function of BCL-2, thereby promoting cell death.

Caption: BCL-2's role in apoptosis and the mechanism of this compound inhibition.

Structural Basis for Overcoming G101V Resistance

The G101V mutation introduces a bulkier amino acid into the P2 binding pocket of BCL-2, creating steric hindrance that prevents optimal binding of venetoclax. This compound's unique chemical structure allows it to adapt to this change.

Caption: this compound's novel binding mode overcomes G101V steric hindrance.

General Preclinical Experimental Workflow

The evaluation of this compound's activity against the G101V mutant follows a structured preclinical workflow.

Caption: Workflow for preclinical validation of this compound against G101V BCL-2.

Detailed Experimental Protocols

The following methodologies are standard for assessing the activity of BCL-2 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To quantitatively measure the binding affinity (KD) of compounds to WT and G101V mutant BCL-2 protein.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time kinetic analysis.

-

Protocol Outline:

-

Immobilization: A high-affinity ligand for BCL-2, such as a BIM BH3 peptide, is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing purified BCL-2 protein (WT or G101V) is flowed over the chip, and the binding response is measured.

-

Competition Assay: The BCL-2 protein is pre-incubated with varying concentrations of the inhibitor (this compound or venetoclax) before being flowed over the chip.

-

Data Analysis: The reduction in BCL-2 binding in the presence of the inhibitor is used to calculate the inhibitor's binding affinity (KD). The data is fitted using a 1:1 binding model.

-

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cellular potency (IC50) of this compound in cancer cell lines expressing WT or G101V mutant BCL-2.

-

Principle: Assays like CellTiter-Glo® measure cellular ATP levels, which correlate with the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Hematologic cancer cell lines (e.g., RS4;11 parental and G101V knock-in) are seeded into 96-well microplates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or venetoclax for a defined period (e.g., 48-72 hours).

-

Lysis and Reagent Addition: A cell lysis and ATP detection reagent (e.g., CellTiter-Glo®) is added to each well.

-

Signal Measurement: Luminescence, which is proportional to the ATP concentration, is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized to vehicle-treated controls, and dose-response curves are generated using non-linear regression to determine IC50 values.

-

Conclusion and Future Directions

This compound has demonstrated clear and potent preclinical activity against the clinically significant G101V resistance mutation in BCL-2. Its ability to maintain high binding affinity and cellular potency where venetoclax fails marks it as a promising next-generation BCL-2 inhibitor.[2][4][5] These findings provide a strong rationale for the ongoing clinical trials investigating this compound in patients with hematologic malignancies, including those who have relapsed after treatment with venetoclax.[2][5] The differentiated profile of this compound holds the potential to address a critical unmet need in the management of BCL-2-dependent cancers.

References

- 1. beonemedaffairs.com [beonemedaffairs.com]

- 2. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Venetoclax resistance and acquired BCL2 mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonrotoclax: A Deep Dive into its High Selectivity for BCL-2 over BCL-xL

For Immediate Release

Shanghai, China – November 11, 2025 – This technical guide provides an in-depth analysis of Sonrotoclax (BGB-11417), an investigational, potent, and highly selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor. Developed to overcome the limitations of first-generation inhibitors like venetoclax, this compound demonstrates a superior selectivity profile for BCL-2 over BCL-xL, a crucial factor in mitigating off-target effects such as thrombocytopenia.[1][2] This document, intended for researchers, scientists, and drug development professionals, will detail the quantitative data, experimental protocols, and underlying mechanisms governing this selectivity.

Executive Summary

This compound is a BH3 mimetic that induces apoptosis by binding to BCL-2, thereby releasing pro-apoptotic proteins like BAX and BAK.[3][4] A key differentiator of this compound is its significantly higher affinity for BCL-2 compared to other anti-apoptotic proteins of the BCL-2 family, particularly BCL-xL.[1][2] This high selectivity is critical, as inhibition of BCL-xL is associated with platelet toxicity.[2] Preclinical studies have demonstrated that this compound exhibits a 2000-fold selectivity for BCL-2 over BCL-xL, a significant improvement over venetoclax's 325-fold selectivity.[1][2] This enhanced selectivity, coupled with its potent activity against both wild-type and venetoclax-resistant BCL-2 mutants (e.g., G101V), positions this compound as a promising therapeutic agent in various hematologic malignancies.[1][5][6] this compound is currently being evaluated in multiple clinical trials.[1][6][7]

Quantitative Selectivity Data

The selectivity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings from preclinical studies, comparing the binding affinities and inhibitory concentrations of this compound and venetoclax for BCL-2 and BCL-xL.

Table 1: Biochemical Binding Affinity (KD) of this compound vs. Venetoclax

| Compound | BCL-2 KD (nM) | BCL-xL KD (nM) | Selectivity Ratio (BCL-xL KD / BCL-2 KD) | Reference |

| This compound | 0.046 | >1000 | >2000 | [1][2] |

| Venetoclax | 1.1 | ~357.5 | ~325 | [1] |

KD values were determined by Surface Plasmon Resonance (SPR).

Table 2: Inhibition of BCL-2 Family Members (IC50) by this compound vs. Venetoclax

| Compound | BCL-2 IC50 (nM) | BCL-xL IC50 (nM) | Selectivity Ratio (BCL-xL IC50 / BCL-2 IC50) | Reference |

| This compound | 0.014 | >1000 | >71,428 | [1] |

| Venetoclax | Not explicitly stated in the provided text | Not explicitly stated in the provided text | 325-fold | [1][2] |

IC50 values were determined by cell-free competitive binding assays.

Table 3: Cellular Potency in BCL-2 vs. BCL-xL Dependent Cell Lines

| Compound | RS4;11 (BCL-2 dependent) IC50 (nM) | MOLT-4 (BCL-xL dependent) IC50 (nM) | Selectivity Index (MOLT-4 IC50 / RS4;11 IC50) | Reference |

| This compound | Data not available in provided text | Data not available in provided text | Data not available in provided text | [8] |

| Venetoclax | Data not available in provided text | Data not available in provided text | Data not available in provided text | [8] |

Experimental Protocols

The determination of this compound's high selectivity for BCL-2 over BCL-xL relies on rigorous experimental methodologies. The following sections detail the key assays employed in the preclinical evaluation of this compound.

Protein Expression and Purification

Human BCL-2 (residues 6-207 with a specific amino acid replacement) and its mutants were expressed and purified for use in biochemical assays.[2] Site-directed mutagenesis was utilized to generate BCL-2 variants, and the purification methods were consistent for both wild-type and mutant proteins.[2]

Surface Plasmon Resonance (SPR) Binding Assays

SPR experiments were conducted to determine the binding affinities (KD values) of this compound and venetoclax to BCL-2 and its mutants.[1] This technique measures the real-time interaction between a ligand (the inhibitor) and an analyte (the BCL-2 protein) immobilized on a sensor chip. The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Cell-Free Competitive Binding Assays

To measure the disruption of the BCL-2:BAK-derived peptide interaction, cell-free competitive binding assays were performed.[1] These assays, often utilizing methodologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), quantify the ability of an inhibitor to displace a pro-apoptotic peptide (like BAK) from the binding groove of BCL-2 family proteins.[8] The resulting IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the protein-protein interaction.

Cellular Viability Assays

The on-target and off-target cellular potencies of this compound were evaluated using cell viability assays in cancer cell lines with known dependencies on specific BCL-2 family members.[8] For instance, the RS4;11 cell line is BCL-2 dependent, while the MOLT-4 cell line is BCL-xL dependent.[8] By comparing the IC50 values in these cell lines, the cellular selectivity of the compound can be determined. The cytotoxic effects on human platelets were also investigated to assess potential hematological toxicities.[2]

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's function and evaluation, the following diagrams illustrate the core signaling pathway and a generalized experimental workflow.

Caption: BCL-2 family signaling pathway and the mechanism of this compound action.

Caption: Generalized workflow for determining the selectivity of BCL-2 inhibitors.

Structural Basis of Selectivity

The remarkable selectivity of this compound for BCL-2 over BCL-xL is rooted in its unique structural interactions within the BCL-2 binding groove. This compound adopts a novel binding mode within the P2 pocket of BCL-2.[1][6] This distinct conformation allows for optimized interactions with key residues in BCL-2 that are different in BCL-xL. Specifically, the interaction with Met115 in the BCL-2 P2 pocket contributes to the improved selectivity over BCL-xL, which has a leucine at the corresponding position.[8] This structural nuance leads to a more potent and selective inhibition of BCL-2, while minimizing engagement with BCL-xL.

Conclusion

This compound represents a significant advancement in the development of BCL-2 inhibitors, demonstrating a highly desirable selectivity profile. The robust preclinical data, supported by detailed biochemical and cellular assays, confirm its potent and selective inhibition of BCL-2 over BCL-xL. This high degree of selectivity is anticipated to translate into a more favorable safety profile in clinical settings, particularly concerning thrombocytopenia. As this compound progresses through clinical development, its differentiated profile holds the potential to offer a new and improved therapeutic option for patients with BCL-2-dependent hematologic malignancies.

References

- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. beonemedaffairs.com [beonemedaffairs.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the In Vitro Potency of Sonrotoclax in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of Sonrotoclax (BGB-11417), a potent and selective second-generation B-cell lymphoma 2 (BCL2) inhibitor.[1][2] This document details its mechanism of action, quantitative potency data in various lymphoma cell lines, and the experimental protocols used for its evaluation.

This compound is an investigational small molecule designed to target the anti-apoptotic protein BCL2, which is often overexpressed in lymphoid malignancies and contributes to cancer cell survival.[1][3][4] Preclinical studies have demonstrated that this compound exhibits greater potency than the first-generation BCL2 inhibitor, venetoclax, and is effective against venetoclax-resistant BCL2 mutants, such as the G101V mutation.[2]

Quantitative Assessment of In Vitro Potency

The in vitro efficacy of this compound has been evaluated across a range of hematologic cancer cell lines, demonstrating superior cytotoxic activity compared to venetoclax in several lymphoma models.[2] The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Below is a summary of the reported IC50 values for this compound in various lymphoma and leukemia cell lines.

| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) | Fold Difference | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | 3.9 | ~31.2 | ~8x | [2] |

| MAVER-1 | Mantle Cell Lymphoma (MCL) | Potent | Less Potent | N/A | [2] |

| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | Potent | Less Potent | N/A | [2] |

Note: "Potent" indicates that the source cited significant cytotoxic activity without providing a specific IC50 value in the main text. Further details may be available in the supplementary materials of the cited publication.

Biochemical assays have also been employed to determine the binding affinity of this compound to BCL2. In a competitive binding assay, this compound inhibited the BCL2-BAK interaction with an IC50 of 0.014 nM, demonstrating a 14-fold increase in potency compared to venetoclax.[2] Furthermore, surface plasmon resonance (SPR) experiments revealed a dissociation constant (KD) of 0.046 nM for this compound binding to BCL2, indicating a 24-fold improvement in binding affinity over venetoclax.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the in vitro potency of this compound.

1. Cell Viability Assay

This assay is fundamental in determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Lymphoma cell lines (e.g., RS4;11, MAVER-1, Toledo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

-

Data Analysis: The raw data is normalized to the vehicle-treated control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software like GraphPad Prism.

2. BCL2:BIM Complex Disruption Assay

This assay measures the ability of this compound to disrupt the interaction between BCL2 and the pro-apoptotic protein BIM in a cellular context.

-

Cell Line: A BCL2-dependent cell line such as RS4;11 is utilized.

-

Treatment: Cells are treated with varying concentrations of this compound for a short duration.

-

Lysis and Immunoprecipitation: Cells are lysed, and the BCL2 protein is immunoprecipitated using a BCL2-specific antibody.

-

Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against BIM and BCL2 to detect the amount of BIM co-immunoprecipitated with BCL2.

-

Quantification: The band intensities are quantified, and the IC50 for the disruption of the BCL2:BIM complex is determined.

3. Apoptosis Assays

Multiple assays can be used to confirm that cell death induced by this compound occurs via apoptosis.

-

Caspase Activation: Caspase-3/7 activity can be measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay, Promega).

-

Phosphatidylserine Externalization: Annexin V staining followed by flow cytometry is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

-

Sub-G0/G1 DNA Content: Propidium iodide staining of cellular DNA followed by flow cytometry can identify a sub-G0/G1 peak, which is indicative of apoptotic DNA fragmentation.

4. Biochemical Competitive Binding Assay (TR-FRET)

This in vitro assay quantifies the binding affinity of this compound to the BCL2 protein.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the disruption of the interaction between a fluorescently labeled BCL2 protein and a fluorescently labeled pro-apoptotic peptide (e.g., from the BAK protein).

-

Procedure: Recombinant BCL2 protein and the labeled peptide are incubated with varying concentrations of this compound. The TR-FRET signal is measured on a plate reader.

-

Data Analysis: A decrease in the FRET signal indicates displacement of the peptide from BCL2 by this compound. The IC50 value is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

BCL2 Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the intrinsic apoptosis pathway regulated by the BCL2 family of proteins and the mechanism by which this compound induces apoptosis in cancer cells.

Caption: BCL2 pathway and this compound action.

Experimental Workflow for In Vitro Potency Assessment

This diagram outlines a typical workflow for evaluating the in vitro potency of a BCL2 inhibitor like this compound.

Caption: In vitro potency assessment workflow.

References

The Core Mechanism of Sonrotoclax: A Technical Guide to its Pro-Apoptotic Pathway

For Researchers, Scientists, and Drug Development Professionals

Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor currently under clinical investigation for the treatment of various hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the molecular pathway through which this compound induces apoptosis, presents key quantitative data from preclinical studies, and outlines the detailed methodologies for the experiments cited.

The this compound-Induced Apoptosis Pathway

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[3] In many hematologic cancers, this is driven by the overexpression of the anti-apoptotic protein BCL-2.[1] BCL-2 sequesters pro-apoptotic proteins, such as BAX and BAK, preventing them from initiating the mitochondrial pathway of apoptosis.[3]

This compound functions as a BH3 mimetic, a small molecule that mimics the activity of the natural antagonists of BCL-2, the BH3-only proteins.[4] By binding with high affinity to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins like BIM, allowing BAX and BAK to activate.[2][4] This activation leads to the oligomerization of BAX and BAK at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[2]

The permeabilization of the mitochondrial membrane allows for the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[5] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3]

A key advantage of this compound is its potent activity against the G101V mutation in BCL-2, a common mechanism of acquired resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][6] Structural studies have revealed that this compound adopts a novel binding mode within the P2 pocket of BCL-2, allowing it to maintain strong binding affinity to the G101V mutant, unlike venetoclax.[1][6]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound, comparing its activity to venetoclax where applicable.

Table 1: Binding Affinities of this compound and Venetoclax to BCL-2 Variants

| Compound | BCL-2 Variant | Binding Affinity (KD, nM) | Fold Change vs. Wild-Type |

| This compound | Wild-Type | 0.046[1] | - |

| G101V Mutant | 0.24[1] | 5.2 | |

| Venetoclax | Wild-Type | 1.1[1] | - |

| G101V Mutant | 29[1] | 26.4 |

Table 2: In Vitro Potency of this compound and Venetoclax

| Assay | Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) |

| BCL-2:BAK Interaction Disruption | - | 0.014[1] | 0.196 |

| BCL-2:BIM Complex Disruption | RS4;11 | 3.9[2] | ~19.5 |

| Cell Viability | RS4;11 | 1.0[2] | 8.0 |

| MV4-11 | 2.5 | 15.0 | |

| MAVER-1 | 0.8 | 5.0 | |

| Toledo | 3.2 | 20.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pro-apoptotic activity.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of this compound to purified BCL-2 protein and its mutants.

Methodology:

-

Ligand Immobilization: Recombinant human BCL-2 protein (wild-type or mutant) is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The BCL-2 protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, any remaining active sites are blocked with ethanolamine. A reference flow cell is prepared in the same way but without the BCL-2 protein.[7]

-

Analyte Injection: A series of concentrations of this compound, prepared in a running buffer (e.g., HBS-EP+), are injected over the BCL-2-immobilized and reference flow cells at a constant flow rate.[8]

-

Data Acquisition: The binding of this compound to BCL-2 is monitored in real-time by detecting changes in the surface plasmon resonance signal, measured in response units (RU). The association and dissociation phases are recorded.[9]

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.[1][7]

Cell Viability Assay

Objective: To determine the cytotoxic potency (IC50) of this compound in hematologic cancer cell lines.

Methodology:

-

Cell Seeding: Hematologic cancer cell lines (e.g., RS4;11, MV4-11) are seeded into 96-well plates at a predetermined density in their respective growth media.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is read using a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle-treated control. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[10]

Caspase Activation Assay

Objective: To measure the activation of effector caspases (caspase-3 and -7) in response to this compound treatment.

Methodology:

-

Cell Treatment: Cells are seeded in 96-well plates and treated with this compound or a vehicle control for a defined time period.

-

Reagent Addition: A luminogenic caspase-3/7 substrate, such as the one provided in the Caspase-Glo® 3/7 Assay kit, is added directly to the cell culture wells.[5][11] This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a recognition site for caspase-3 and -7.[5]

-

Incubation: The plate is incubated at room temperature to allow for cell lysis and cleavage of the substrate by activated caspases.[11]

-

Luminescence Measurement: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity. The luminescence is measured using a plate reader.[5]

-

Data Analysis: The luminescent signal from this compound-treated cells is compared to that of vehicle-treated cells to determine the fold-increase in caspase activity.[11]

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. ulab360.com [ulab360.com]

The Discovery and Development of Sonrotoclax (BGB-11417): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant promise in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2] Developed to overcome the limitations of the first-generation BCL-2 inhibitor venetoclax, this compound exhibits enhanced potency against both wild-type (WT) BCL-2 and clinically relevant resistance mutations, such as G101V.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its promising therapeutic profile.

Discovery and Optimization

The development of this compound was driven by the need for a BCL-2 inhibitor with improved efficacy, particularly in cancers where venetoclax has shown limited activity, and the ability to address acquired resistance.[1][2] The discovery process involved extensive structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of a novel chemical scaffold. A key innovation in the design of this compound is its ability to form a shallow and broad interaction with the P2 pocket of the BCL-2 protein, which is crucial for its high potency against both WT and mutant forms of the protein.

Mechanism of Action

This compound is a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins, such as BIM and BID.[4][5] In normal apoptosis, these proteins bind to and neutralize anti-apoptotic proteins like BCL-2, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation and cell death.[4] In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing apoptosis.[4][5] this compound competitively binds to the BH3-binding groove of BCL-2 with high affinity, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade in cancer cells that are dependent on BCL-2 for survival.[5] A critical advantage of this compound is its potent inhibition of the G101V BCL-2 mutant, a common mechanism of resistance to venetoclax.[1][3]

Data Presentation

In Vitro Activity and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound compared to venetoclax against wild-type and mutant BCL-2, as well as other BCL-2 family proteins.

Table 1: Biochemical Potency of this compound and Venetoclax

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (BGB-11417) | Wild-Type BCL-2 | SPR Binding | 0.035 |

| Venetoclax | Wild-Type BCL-2 | SPR Binding | Not Reported |

| This compound (BGB-11417) | G101V Mutant BCL-2 | SPR Binding | 0.28 |

| Venetoclax | G101V Mutant BCL-2 | SPR Binding | Not Reported |

| This compound (BGB-11417) | Wild-Type BCL-2 | BH3 Peptide Binding | 0.014 |

| Venetoclax | Wild-Type BCL-2 | BH3 Peptide Binding | 0.2 |

Data sourced from preclinical characterization studies.[6]

Table 2: Cellular Activity of this compound and Venetoclax

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound (BGB-11417) | RS4;11 (BCL-2 dependent) | Acute Lymphoblastic Leukemia | 0.81 |

| Venetoclax | RS4;11 (BCL-2 dependent) | Acute Lymphoblastic Leukemia | Not Reported |

| This compound (BGB-11417) | Molt-4 (BCL-xL dependent) | T-cell Acute Lymphoblastic Leukemia | >1000 |

| Venetoclax | Molt-4 (BCL-xL dependent) | T-cell Acute Lymphoblastic Leukemia | Not Reported |

Data sourced from preclinical characterization studies.[6]

Table 3: Selectivity Profile of this compound

| BCL-2 Family Protein | Selectivity Fold vs. BCL-2 |

| BCL-xL | ≥2000 |

| BCL-W | ≥2000 |

| MCL-1 | ≥2000 |

| BCL2A1 | ≥2000 |

Data sourced from preclinical characterization studies.[6]

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound is orally bioavailable.

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T1/2 (hr) |

| Mouse | 5 | PO | 105 | 2 | 534 | 4.1 |

| Rat | 5 | PO | 210 | 4 | 2450 | 7.9 |

| Dog | 5 | PO | 350 | 2 | 2890 | 5.8 |

Pharmacokinetic data are presented as the mean value of three animals.

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound to BCL-2 proteins.

Materials:

-

Biacore instrument

-

CM5 sensor chip

-

Recombinant human BCL-2 protein (WT and G101V mutant)

-

This compound and venetoclax dissolved in DMSO

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffers (e.g., EDC/NHS)

Procedure:

-

Chip Preparation: Activate the CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

-

Ligand Immobilization: Immobilize recombinant BCL-2 protein (WT or G101V mutant) onto the activated sensor chip surface to a target response unit (RU) level.

-

Analyte Injection: Prepare a series of dilutions of this compound or venetoclax in running buffer. Inject the compounds over the immobilized BCL-2 surface at a constant flow rate.

-

Data Collection: Monitor the binding events in real-time by measuring the change in RU.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., RS4;11, Molt-4)

-

96-well clear bottom plates

-

This compound and venetoclax dissolved in DMSO

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a control compound. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.

In Vivo Xenograft Model Studies

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line (e.g., RS4;11)

-

This compound and vehicle control formulations for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or the vehicle control orally to the respective groups at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using a standard formula (e.g., (Length x Width^2)/2).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizations

Signaling Pathway

Caption: BCL-2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for the development of a BCL-2 inhibitor.

This compound Development Timeline

Caption: A logical flow of the this compound drug development process.

Clinical Development